(R)-2-((5-Amino-7-chloro-3H-imidazo[4,5-b]pyridin-3-yl)methyl)-4,4-diethoxybutan-1-ol
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Overview
Description
®-2-((5-Amino-7-chloro-3H-imidazo[4,5-b]pyridin-3-yl)methyl)-4,4-diethoxybutan-1-ol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazo[4,5-b]pyridine core, which is known for its biological activity. The presence of amino and chloro substituents, along with a diethoxybutanol side chain, contributes to its chemical reactivity and potential utility in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((5-Amino-7-chloro-3H-imidazo[4,5-b]pyridin-3-yl)methyl)-4,4-diethoxybutan-1-ol typically involves multiple steps:
Formation of the Imidazo[4,5-b]pyridine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[4,5-b]pyridine ring.
Introduction of the Amino and Chloro Groups: The amino group can be introduced via nucleophilic substitution reactions, while the chloro group is typically added through halogenation reactions.
Attachment of the Diethoxybutanol Side Chain: This step involves the alkylation of the imidazo[4,5-b]pyridine core with a diethoxybutanol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the imidazo[4,5-b]pyridine core or the chloro substituent, potentially leading to dechlorination or hydrogenation products.
Substitution: The amino and chloro groups can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the desired substitution but may include the use of bases or acids to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups at the amino or chloro positions.
Scientific Research Applications
Chemistry
In chemistry, ®-2-((5-Amino-7-chloro-3H-imidazo[4,5-b]pyridin-3-yl)methyl)-4,4-diethoxybutan-1-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. The imidazo[4,5-b]pyridine core is known for its interaction with various biological targets, making this compound a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential
Industry
In industrial applications, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of ®-2-((5-Amino-7-chloro-3H-imidazo[4,5-b]pyridin-3-yl)methyl)-4,4-diethoxybutan-1-ol likely involves its interaction with specific molecular targets such as enzymes or receptors. The imidazo[4,5-b]pyridine core can bind to active sites, while the amino and chloro groups may enhance binding affinity or specificity. The diethoxybutanol side chain could influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
®-2-((5-Amino-7-chloro-3H-imidazo[4,5-b]pyridin-3-yl)methyl)-4,4-dimethoxybutan-1-ol: Similar structure but with dimethoxy instead of diethoxy groups.
®-2-((5-Amino-7-chloro-3H-imidazo[4,5-b]pyridin-3-yl)methyl)-4,4-diethoxybutan-2-ol: Similar structure but with a hydroxyl group at a different position.
®-2-((5-Amino-7-bromo-3H-imidazo[4,5-b]pyridin-3-yl)methyl)-4,4-diethoxybutan-1-ol: Similar structure but with a bromo substituent instead of chloro.
Uniqueness
The uniqueness of ®-2-((5-Amino-7-chloro-3H-imidazo[4,5-b]pyridin-3-yl)methyl)-4,4-diethoxybutan-1-ol lies in its specific combination of functional groups and the stereochemistry of the molecule. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
(2R)-2-[(5-amino-7-chloroimidazo[4,5-b]pyridin-3-yl)methyl]-4,4-diethoxybutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O3/c1-3-22-13(23-4-2)5-10(8-21)7-20-9-18-14-11(16)6-12(17)19-15(14)20/h6,9-10,13,21H,3-5,7-8H2,1-2H3,(H2,17,19)/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLHCFAEMBFQOP-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(CN1C=NC2=C1N=C(C=C2Cl)N)CO)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(C[C@H](CN1C=NC2=C1N=C(C=C2Cl)N)CO)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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